molecular formula C8H9ClN2O B6253925 {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride CAS No. 86718-04-9

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride

Cat. No. B6253925
CAS RN: 86718-04-9
M. Wt: 184.6
InChI Key:
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Description

{Imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride (IPMH) is a synthetic organic compound of the imidazole class. It is a white, crystalline solid that is soluble in methanol and ethanol. IPMH is an important building block in organic synthesis and has a wide range of applications in the field of medicine and biochemistry.

Scientific Research Applications

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride is used in a variety of scientific research applications, including the synthesis of drugs, the study of enzyme kinetics, and the analysis of metabolic pathways. It has also been used in the development of biosensors and for the detection of DNA damage.

Mechanism of Action

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride has a number of mechanisms of action, including its ability to act as a chelator, to inhibit the activity of enzymes, and to act as an antioxidant. It has also been found to interact with certain proteins and DNA molecules.
Biochemical and Physiological Effects
{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. It has also been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride is a relatively stable compound and is easy to work with in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is also a relatively weak compound and can be easily broken down by certain enzymes.

Future Directions

There are a number of potential future directions for research involving {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride. These include the development of new drug delivery systems, the study of its interactions with other compounds, and the exploration of new applications for its biochemical and physiological effects. Additionally, further research could be conducted on its ability to act as a chelator and to inhibit the activity of enzymes.

Synthesis Methods

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride is synthesized from the reaction of imidazole with methanol in the presence of hydrochloric acid. The reaction is carried out at a temperature of around 70°C and is typically complete within 1-2 hours. The yield of the reaction is usually around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride' involves the reaction of imidazo[1,2-a]pyridine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "imidazo[1,2-a]pyridine", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Imidazo[1,2-a]pyridine is reacted with formaldehyde in the presence of a catalyst such as acetic acid to form {imidazo[1,2-a]pyridin-7-yl}methanol.", "The resulting product is then reduced with sodium borohydride in a solvent such as ethanol to form the corresponding alcohol.", "Finally, the alcohol is reacted with hydrochloric acid to form the hydrochloride salt of {imidazo[1,2-a]pyridin-7-yl}methanol." ] }

CAS RN

86718-04-9

Product Name

{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride

Molecular Formula

C8H9ClN2O

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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